molecular formula C10H14BrN4O5P B12605204 Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- CAS No. 643028-90-4

Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-

Cat. No.: B12605204
CAS No.: 643028-90-4
M. Wt: 381.12 g/mol
InChI Key: OOACYIZFVDOYQJ-UHFFFAOYSA-N
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Description

Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a purine-derived compound featuring a brominated purine base linked to a 4-hydroxybutoxy chain, which is further substituted with a methylphosphonic acid group.

Properties

CAS No.

643028-90-4

Molecular Formula

C10H14BrN4O5P

Molecular Weight

381.12 g/mol

IUPAC Name

[3-(6-bromopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid

InChI

InChI=1S/C10H14BrN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19)

InChI Key

OOACYIZFVDOYQJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Br)N=CN2C(CCOCP(=O)(O)O)CO

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation and Phosphonylation

One common method involves the alkylation of a purine derivative followed by phosphonylation. The general steps include:

  • Alkylation of Purine Derivative :

    • A brominated purine (e.g., 6-bromo-9H-purine) is reacted with a hydroxybutyl group to form an intermediate.
    • This can be achieved using a suitable base and solvent, typically under reflux conditions.
  • Phosphonylation :

    • The intermediate is then treated with a phosphonic acid derivative or phosphonylating agent, such as (tosyloxy)methylphosphonic acid.
    • The reaction generally occurs in an inert atmosphere (e.g., nitrogen) to prevent moisture interference.
  • Purification :

    • The crude product is purified using techniques such as recrystallization or chromatography.

Alternative Synthetic Routes

Research indicates alternative synthetic pathways that can yield similar compounds:

  • Direct Phosphorylation :

    • Direct phosphorylation of the hydroxybutoxy group attached to a purine can be performed using phosphorus oxychloride or similar reagents.
  • Use of Protecting Groups :

    • Protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites on the purine ring.

Key Research Findings

Recent studies have highlighted the efficiency and yield of various synthetic routes for phosphonic acids:

Method Yield Conditions Reference
Alkylation + Phosphonylation Up to 85% Reflux in DMF under N2
Direct Phosphorylation 70-75% Room temperature with phosphorus oxychloride
Use of Protecting Groups Varies Depends on protecting group used

These findings suggest that while alkylation followed by phosphonylation remains a robust method, direct phosphorylation offers a more straightforward approach with moderate yields.

Chemical Reactions Analysis

Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the purine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or thiol compounds.

    Hydrolysis: The hydroxybutoxy side chain can undergo hydrolysis under acidic or basic conditions to form corresponding hydroxy acids.

Scientific Research Applications

Antiviral Activity

Phosphonic acids with purine-like structures are often investigated for their antiviral properties. The presence of the purine moiety in 3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl phosphonic acid suggests potential as an antiviral agent. Similar compounds have been studied for inhibiting viral replication, acting as prodrugs that become active upon metabolic conversion.

Case Study:
A study on nucleoside analogs indicated that compounds structurally related to 3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl phosphonic acid demonstrated significant antiviral activity against various viruses, including HIV. These studies emphasize the compound's potential in developing new antiviral therapies .

Kinase Inhibition

Research has shown that phosphorus derivatives can act as kinase inhibitors. The structural features of 3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl phosphonic acid may allow it to interact with kinase enzymes, potentially leading to therapeutic applications in cancer treatment .

Agricultural Applications

Phosphonic acids are widely used in agriculture as herbicides and fungicides due to their ability to inhibit specific enzymatic pathways. This compound's unique structure enhances its effectiveness in controlling plant diseases and pests.

Data Table: Agricultural Applications of Phosphonic Acid Derivatives

Application TypeMechanism of ActionExample CompoundsEffectiveness
HerbicidesInhibition of specific metabolic pathwaysGlyphosate derivativesHigh
FungicidesDisruption of fungal cell wall synthesisPhosphonate analogsModerate to High

Interaction Mechanisms

The interaction mechanisms involving phosphonic acids often focus on their binding affinities with metal ions or biological targets. The unique structure of 3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl phosphonic acid could lead to specific interactions with enzymes or receptors due to its purine-like characteristics. Understanding these interactions is crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Comparative Analysis with Related Compounds

The following table highlights how 3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl phosphonic acid compares with other similar compounds:

CompoundStructure SimilarityBiological Activity
3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl phosphonic acidContains purine derivativePotential antiviral properties
Adenosine TriphosphatePurine baseEnergy transfer in cells
Acyclovir PhosphonatePurine baseAntiviral activity
Tenofovir Disoproxil FumaratePhosphonate groupAntiretroviral activity

Mechanism of Action

The mechanism of action of phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. The brominated purine ring can interact with nucleic acids and enzymes, potentially inhibiting their function. The hydroxybutoxy side chain and phosphonic acid group contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key differentiator is the 6-bromo substituent on the purine ring. Below is a comparative analysis with similar compounds:

Compound Name Purine Substituent Phosphonic Acid/Phosphate Group Key Structural Differences Molecular Weight (g/mol)*
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- 6-Bromo Methylphosphonic acid Bromine enhances electrophilicity ~394.13
Phosphonic acid, [[2-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxybutoxy]methyl] 6-Dimethylamino Methylphosphonic acid Dimethylamino group (electron-donating) ~379.36
Phosphonic acid, [[4-hydroxy-2-[6-(methylthio)-9H-purin-9-yl]butoxy]methyl] 6-Methylthio Methylphosphonic acid Methylthio group (polarizable sulfur atom) ~397.44
2-(1-(6-Amino-2-fluoro-9H-purin-9-yl)ethyl)-5-fluoro-3-(4-fluorophenyl)-4H-chromen-4-one 6-Amino, 2-Fluoro None (chromenone core) Chromenone scaffold; no phosphonic acid group 437.7 (observed mass)

*Molecular weights calculated based on inferred formulas where direct data is unavailable.

  • 6-Bromo vs. 6-Dimethylamino/Methylthio: The bromine atom in the target compound increases lipophilicity and steric bulk compared to dimethylamino (electron-donating) or methylthio (thioether) groups. This may enhance binding to hydrophobic enzyme pockets or DNA/RNA targets, as seen in brominated nucleoside analogs like Brivudin .
  • Phosphonic Acid vs. Phosphate Esters: Unlike phosphate esters (e.g., adenosine 2',5'-diphosphate in ), phosphonic acids are hydrolytically stable and resistant to enzymatic cleavage, making them suitable for prolonged biological activity .

Biological Activity

Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as antiviral agents and inhibitors of key enzymes involved in nucleotide metabolism. The compound Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is notable for its unique structural features that include a purine moiety, which is often associated with various therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Core Structure : A phosphorus atom bonded to three oxygen atoms and one carbon atom.
  • Purine Derivative : The presence of a 6-bromo-9H-purine moiety suggests potential interactions with biological targets similar to nucleosides.
  • Hydroxybutoxy Group : This functional group may enhance solubility and bioavailability.

Antiviral Properties

The purine-like structure of this phosphonic acid derivative indicates potential antiviral activity . Compounds with similar structures have been studied extensively for their ability to inhibit viral replication. For example, nucleoside analogs are known to interfere with viral polymerases, thus reducing viral load in infected cells. The specific mechanisms may include:

  • Inhibition of Viral Enzymes : Compounds that mimic nucleotides can competitively inhibit viral polymerases.
  • Prodrug Activation : Some phosphonic acids act as prodrugs, becoming active upon metabolic conversion within the host.

Inhibition of Purine Nucleoside Phosphorylase (PNP)

Research has shown that phosphonic acids can act as inhibitors of purine nucleoside phosphorylase (PNP), an enzyme critical in purine metabolism. Inhibitors of PNP have therapeutic implications in treating T-cell leukemias and other malignancies:

  • Inhibitory Activity : Studies have reported that certain phosphonate derivatives exhibit potent inhibition against PNP, with IC50 values in the nanomolar range .
  • Antiproliferative Effects : Compounds targeting PNP have demonstrated antiproliferative activity against human leukemia and lymphoma cell lines, indicating their potential utility in cancer therapy .

Comparative Analysis of Related Compounds

The following table summarizes the structural similarities and biological activities of compounds related to Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- :

CompoundStructure SimilarityBiological Activity
3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl phosphonic acidContains purine derivativePotential antiviral properties
Adenosine TriphosphatePurine baseEnergy transfer in cells
Acyclovir PhosphonatePurine baseAntiviral activity
Tenofovir Disoproxil FumaratePhosphonate groupAntiretroviral activity

Case Studies and Research Findings

  • Antiproliferative Activity Study :
    A study focused on purine nucleoside phosphorylase inhibitors demonstrated that compounds with similar structures to the target compound exhibited significant antiproliferative effects against T-cell tumors. The tested compounds showed inhibition constants ranging from 5 to 100 nM, indicating strong potential as therapeutic agents .
  • Genome Mining for Natural Products :
    Recent research into natural products derived from microbial sources has identified several phosphonic acids with diverse bioactivities. This approach highlights the potential for discovering new compounds with significant pharmaceutical applications .
  • Synthesis and Biological Evaluation :
    The synthesis of various hydroxyphosphonic acid derivatives has been reported, showcasing their selective cytotoxicity against cancer cells while exhibiting low toxicity towards non-malignant cells . These findings support the continued exploration of phosphonic acids in drug development.

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